(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile
Description
Properties
CAS No. |
649759-61-5 |
|---|---|
Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-8(6-10,7-11)4-5-9/h2-3H,4-5H2,1H3 |
InChI Key |
IPPGEEXBXBDRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Bromoalkylation
- Starting Materials: Propanediol, bromoethane
- Catalyst: Sodium hydride
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 10°C for initial reaction, then room temperature
- A suspension of sodium hydride in DMSO is prepared.
- Propanediol is added and stirred for 20 minutes.
- Bromoethane is introduced gradually.
- The mixture is stirred at room temperature for an additional hour.
- The reaction is quenched with water, and the product is extracted using ethyl acetate.
The yield from this method typically ranges around 9.41%, with purification achieved through column chromatography.
Method 2: Microwave-Assisted Synthesis
- Starting Materials: Tert-butyl carbamate, ethyl bromide
- Base: Potassium carbonate
- Solvent: Acetone
- Temperature: 65°C
- A mixture of tert-butyl carbamate and ethyl bromide is dissolved in acetone.
- Potassium carbonate is added to the mixture.
- The reaction is subjected to microwave irradiation for three hours.
- Post-reaction, the solid by-products are filtered out, and the solution is purified by chromatography.
This method yields approximately 1.1% of the desired compound, highlighting the efficiency of microwave-assisted techniques in organic synthesis.
Method 3: Base-Catalyzed Reaction
- Starting Materials: Ethyl 1H-imidazole-2-carboxylate, tert-butyl (2-bromoethyl) carbamate
- Base: Potassium carbonate
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 60°C
- Ethyl 1H-imidazole-2-carboxylate is mixed with tert-butyl (2-bromoethyl) carbamate in DMF.
- Potassium carbonate is added to the mixture.
- The reaction proceeds at 60°C for 16 hours.
- After completion, the mixture is cooled and concentrated under reduced pressure.
This method achieves a higher yield of about 74%, demonstrating the effectiveness of using DMF as a solvent in promoting reactions involving nucleophilic substitutions.
Summary Table of Preparation Methods
| Method | Starting Materials | Yield (%) | Key Conditions |
|---|---|---|---|
| Bromoalkylation | Propanediol, bromoethane | 9.41 | DMSO, NaH, Room Temperature |
| Microwave-Assisted Synthesis | Tert-butyl carbamate, ethyl bromide | 1.1 | Acetone, K2CO3, Microwave |
| Base-Catalyzed Reaction | Ethyl imidazole-2-carboxylate, tert-butyl carbamate | 74 | DMF, K2CO3, 60°C |
The synthesis of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile can be effectively achieved through various methods, each offering distinct advantages in terms of yield and efficiency. The choice of method may depend on the availability of reagents, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Electrophiles such as hydrogen halides (HCl, HBr) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of haloalkanes or other addition products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple types of reactions, including:
- Nucleophilic substitutions : The bromine atom can be replaced by nucleophiles, facilitating the formation of more complex structures.
- Cyclization reactions : It can undergo cyclization to form heterocycles, which are crucial in drug development.
Medicinal Chemistry
Research has highlighted its potential in medicinal applications:
- Antimicrobial Activity : Studies have shown that derivatives of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile exhibit significant antibacterial properties against various pathogens.
- Anticancer Research : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, showcasing potential as anticancer agents.
Table 1: Reactivity of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile in Organic Reactions
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Nucleophilic substitution | Aqueous NaOH, room temperature | 85 | |
| Cyclization | Heat, presence of acid catalyst | 75 | |
| Coupling with amines | DMF solvent, reflux | 70 |
Case Study 1: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile and tested their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential.
Case Study 2: Anticancer Properties
A research group explored the anticancer properties of a derivative synthesized from (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile. In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction, making it a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism by which (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
[Chloro(phenyl)methylidene]propanedinitrile ()
- Structure : Features a propanedinitrile core with a chloro(phenyl)methylidene substituent.
- Key Differences: Substituent: Chlorophenyl vs. bromoethyl/propenyl. Electron Effects: The phenyl group introduces aromaticity and resonance stabilization, absent in the target compound.
Evofosfamide ()
- Structure : Contains bis(2-bromoethyl)phosphorodiamidate groups linked to a nitroimidazole ring.
- Key Differences :
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP, )
- Structure: Propenyl group attached to a methoxyphenyl-phenol system.
- Key Differences: Core Structure: Phenolic vs. dinitrile core. Bioactivity: MMPP inhibits STAT3 activation and exhibits anti-arthritic properties , whereas the target compound’s biological activity is uncharacterized.
Anethole ()
- Structure : 1-Methoxy-4-[(1Z)-prop-1-en-1-yl]benzene.
- Key Differences: Functional Groups: Methoxybenzene vs. bromoethyl-dinitrile. Physicochemical Properties: Anethole’s odor and solubility derive from its nonpolar aromatic structure , contrasting with the polar dinitrile group in the target compound.
Physicochemical and Reactivity Comparisons
Toxicity and Drug-Likeness
- Toxicity : Bromoethyl groups (as in Evofosfamide) are associated with alkylating toxicity, necessitating prodrug strategies . The target compound’s bromoethyl group may pose similar risks.
- Drug-Likeness: MMPP’s improved solubility and stability highlight the importance of balancing polar groups (e.g., methoxy) with hydrophobic moieties .
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